molecular formula C8H9NO4S B13669028 Methyl 3-(methylsulfonyl)isonicotinate

Methyl 3-(methylsulfonyl)isonicotinate

Cat. No.: B13669028
M. Wt: 215.23 g/mol
InChI Key: FGEGUXXHDAYGHU-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methylsulfonyl group attached to the third position of the isonicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Esterification Method:

      Starting Materials: Isonicotinic acid, methanol, and sulfuric acid.

      Procedure: Isonicotinic acid is reacted with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated under reflux conditions to form methyl isonicotinate.

  • Sulfonylation Method:

      Starting Materials: Methyl isonicotinate, methylsulfonyl chloride, and a base such as triethylamine.

      Procedure: Methyl isonicotinate is reacted with methylsulfonyl chloride in the presence of triethylamine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfonyl)isonicotinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The compound can also undergo redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Methyl isonicotinate:

      Comparison: Methyl isonicotinate lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

  • Methyl nicotinate:

      Comparison: Methyl nicotinate has a similar structure but differs in the position of the functional groups.

  • Methyl 4-(methylsulfonyl)benzoate:

      Comparison: This compound has a similar sulfonyl group but is attached to a benzoate ring instead of an isonicotinate ring.

Uniqueness:

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 3-methylsulfonylpyridine-4-carboxylate

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-9-5-7(6)14(2,11)12/h3-5H,1-2H3

InChI Key

FGEGUXXHDAYGHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)S(=O)(=O)C

Origin of Product

United States

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